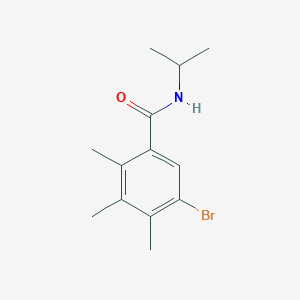

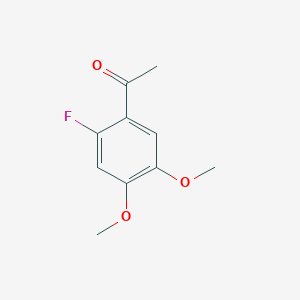

5-bromo-2,3,4-trimethyl-N-propan-2-ylbenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Organic Synthesis and Chemical Properties

Synthesis and Characterization : The compound and its derivatives have been synthesized and characterized, contributing to the development of novel non-peptide small molecular antagonists, with studies detailing their synthesis, characterization, and biological activity testing (H. Bi, 2015). These efforts illustrate the compound's utility in creating targeted molecules for specific receptor antagonism.

Building Blocks for Synthesis : Research has shown the compound's potential as a versatile building block in organic synthesis, aiding in the development of C- and Si-functional compounds that serve as valuable synthons for further chemical transformations (M. Geyer et al., 2015).

Biological Activity and Environmental Applications

Gene-Directed Enzyme Prodrug Therapy (GDEPT) : Analogs derived from the compound have been evaluated as candidate prodrugs for GDEPT in cell lines engineered to express specific enzymes, demonstrating potential improvements in potency and selectivity for therapeutic applications (F. Friedlos et al., 1997).

Inhibitors of Photosynthesis : Derivatives have been studied for their ability to inhibit photosynthetic electron transport, with variations in inhibitory efficiency linked to compound lipophilicity and electronic properties. This research has implications for understanding the interaction of such compounds with the photosynthetic apparatus (K. Kráľová et al., 2013).

Herbicide Metabolism : Studies on the metabolism of related compounds by bacterial isolates, such as Klebsiella pneumoniae, highlight the environmental relevance and potential for bioremediation strategies targeting synthetic compounds in soil environments (K. Mcbride et al., 1986).

Photophysical and Electroluminescence Studies

- Electroluminescence : Research into 2,7-fluorenevinylene-based trimers related to the compound has explored their synthesis, photophysical characteristics, and electroluminescence properties. These studies contribute to the development of materials for organic light-emitting diodes (OLEDs), showcasing the compound's relevance in material science (J. Mikroyannidis et al., 2006).

Propriétés

IUPAC Name |

5-bromo-2,3,4-trimethyl-N-propan-2-ylbenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BrNO/c1-7(2)15-13(16)11-6-12(14)10(5)8(3)9(11)4/h6-7H,1-5H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSIBYKVFMBFUOV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC(=C1C)Br)C(=O)NC(C)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-bromo-2,3,4-trimethyl-N-propan-2-ylbenzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-chlorobenzyl)-7-(4-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2927811.png)

![6-Chloro-4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]chromen-2-one](/img/structure/B2927814.png)

![4-(o-tolyl)tetrazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B2927816.png)

![1-[(2-Methoxyphenyl)methyl]cyclobutyl-methanamine hydrochloride](/img/structure/B2927819.png)

![N-(4-chlorophenethyl)-2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)acetamide](/img/structure/B2927821.png)

![Methyl 2-amino-2-(3-cyclopentyl-1-bicyclo[1.1.1]pentanyl)acetate](/img/structure/B2927824.png)

![[1-(Ethanesulfonyl)cyclopropyl]methanamine hydrochloride](/img/structure/B2927831.png)